4-[(aminooxy)methyl]Benzonitrile
Overview
Description
4-[(aminooxy)methyl]Benzonitrile is a chemical compound with the molecular formula C8H8N2O. It is known for its potential applications in various fields, including organic synthesis, drug discovery, and catalysis. The compound features a benzonitrile group substituted with an aminooxy group, which imparts unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(aminooxy)methyl]Benzonitrile typically involves the reaction of 4-formylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired aminooxy compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(aminooxy)methyl]Benzonitrile undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Primary amines
Substitution: Various substituted benzonitriles
Scientific Research Applications
4-[(aminooxy)methyl]Benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(aminooxy)methyl]Benzonitrile involves its reactivity with nucleophiles and electrophiles. The aminooxy group can form stable adducts with carbonyl compounds, making it useful in the modification of biomolecules. The nitrile group can undergo various transformations, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminobenzonitrile
- 4-(aminooxy)benzonitrile
- 4-Cyanoaniline
Uniqueness
4-[(aminooxy)methyl]Benzonitrile is unique due to the presence of both an aminooxy group and a nitrile group, which imparts distinct reactivity and versatility. Compared to similar compounds, it offers a broader range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
4-(aminooxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-7-1-3-8(4-2-7)6-11-10/h1-4H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBANLOLDZIUOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555490 | |
Record name | 4-[(Aminooxy)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782-39-4 | |
Record name | 4-[(Aminooxy)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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